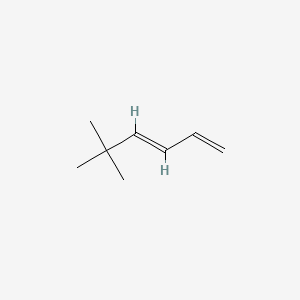

5,5-Dimethyl-1,3-hexadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Dimethyl-1,3-hexadiene (DMHD) is a chemical compound with the molecular formula C8H14 . It is a colorless liquid commonly used in the production of various polymers and resins . DMHD is also used as a raw material in the synthesis of other organic compounds, such as pharmaceuticals and agricultural chemicals .

Molecular Structure Analysis

The molecular structure of 5,5-Dimethyl-1,3-hexadiene consists of eight carbon atoms and fourteen hydrogen atoms . The IUPAC Standard InChI isInChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ . Physical And Chemical Properties Analysis

5,5-Dimethyl-1,3-hexadiene has a molecular weight of 110.1968 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Interactions with Singlet Oxygen : 2,5-Dimethyl-2,4-hexadiene, a related compound, was studied as a singlet oxygen acceptor in various solvents. It undergoes several modes of singlet oxygen reactions, including the ene-reaction and cycloaddition, leading to the formation of different products. This study contributes to the understanding of how substituted 1,3-dienes interact with singlet oxygen (Gollnick & Griesbeck, 1984).

Gas-Phase Studies on Alkoxides : The rearrangements of 1,5-hexadiene-3-oxide and 3-methyl-1,5-hexadiene-3-oxide were studied in the gas phase. This research is significant for understanding the chemical reactivity and isomerization of these compounds in the gas phase, which is faster than in solution (Schulze et al., 2001).

Catalytic Synthesis of Pyrethroids : 2,5-Dimethyl-2,4-hexadiene, an intermediate in the synthesis of pyrethroids, was synthesized using SAPO-11 molecular sieves modified by citric acid. This study highlights the application in synthesizing high-efficiency, low-toxicity pesticides (Linli, 2014).

Conformational Analysis : The conformational analysis of dimethyl-substituted hexadienes, including 2,3-dimethyl- and 2,4-dimethyl-2,4-hexadienes, was performed using AM1 and ultraviolet photoelectron spectroscopy. This is vital for understanding the electronic properties of these compounds (Werstiuk et al., 1990).

Oxidative Dimerization Studies : The oxidative dimerization of propylene to hexadiene over thallium oxides was investigated, indicating the selectivity to the 1,5-diene and the role of thallic oxide in the reaction (Trimm & Doerr, 1971).

Catalyzed Dimerization : The Lewis acid-catalyzed dimerization of 2,5-dimethyl-2,4-hexadiene was studied, revealing the formation of specific bicyclic and acyclic dimers (Mattay et al., 1988).

Safety and Hazards

properties

IUPAC Name |

(3E)-5,5-dimethylhexa-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQGTKPNABNLF-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C=C/C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-1,3-hexadiene | |

CAS RN |

36320-14-6, 59697-92-6 |

Source

|

| Record name | (E)-1,3-Hexadiene, 5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036320146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-5,5-Dimethyl-1,3-hexadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)